The compound 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol (hereafter referred to as OXPA) has garnered attention in the scientific community due to its potential as a drug candidate. Research has been conducted to explore its various properties, including its enzymatic and non-enzymatic toxicity, antioxidant activity, and antiproliferative effects. These studies have utilized both computational tools and in vivo models to assess the safety and efficacy of OXPA, suggesting its potential applications in the medical field1.
The mechanism of action of OXPA has been investigated through in silico studies, which have predicted its binding pattern with different toxicity/oxidative enzymes. These studies have used various software tools to evaluate the molecular interaction scores with enzymes such as glutathione reductase and S-transferase. In vivo studies have further demonstrated the compound's significant antioxidant effect on enzymes like catalase and superoxide dismutase (SOD), as well as its ability to reduce thiobarbituric acid-reactive substances (TBARS). These findings indicate that OXPA may exert its effects by modulating oxidative stress and enhancing the body's antioxidant defense system, which could contribute to its hepatoprotective activity1.
OXPA has been shown to possess antioxidant properties, which were confirmed through in vivo studies on male Wistar rats. The compound was found to be safe up to a dose of 1000mg/Kg, with no observed toxicity symptoms. The in vivo antioxidant effect was significant, as evidenced by the improved levels of antioxidant enzymes and the histopathological assessment of the liver. These results suggest that OXPA could be further investigated as a potential antioxidant drug with hepatoprotective benefits1.
While the primary focus of the studies has been on OXPA, related compounds have also been synthesized and tested for their biological activities. For instance, derivatives of 5-(2-amino-3-pyridyl)-1,3,4-oxadiazole have been synthesized and evaluated for their antiproliferative activity in vitro. One of the derivatives demonstrated cytotoxic activity against human tumor cell lines, with ID50 values within the range of international activity criteria for synthetic agents. This suggests that the oxadiazole scaffold, to which OXPA belongs, could be a promising structure for developing new antiproliferative agents2.
Research into related 1,3,4-oxadiazole compounds has also revealed potential antifungal applications. A series of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones were synthesized and showed moderate inhibition activity against various fungal pathogens. Although these compounds are not OXPA itself, the shared oxadiazole core structure suggests that OXPA may also possess antifungal properties that could be explored in future studies3.
Another study on a similar compound, 5-phenyl-1,3,4-oxadiazole-2-thiol, has demonstrated antimicrobial activity against a range of bacteria and fungi. This indicates that the oxadiazole moiety, which is also present in OXPA, could be instrumental in conferring antimicrobial properties. Therefore, OXPA and its derivatives may have potential applications in treating microbial infections4.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7